

¹³C NMR of 3-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(2-Hydroxyethoxy)benzaldehyde**

Cat. No.: **B1310254**

[Get Quote](#)

Introduction: The Molecule and the Method

3-(2-Hydroxyethoxy)benzaldehyde (Molecular Formula: C₉H₁₀O₃) is an aromatic compound featuring an aldehyde, an ether, and a primary alcohol functional group.^[1] This combination of functionalities makes it a versatile building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of such organic molecules, providing detailed information about the carbon skeleton.^{[2][3]}

¹³C NMR spectroscopy, specifically, is a powerful tool that allows for the direct observation of the carbon atoms within a molecule.^{[4][5]} Each chemically non-equivalent carbon atom produces a distinct signal in the spectrum, revealing the number of unique carbon environments.^{[4][6]} The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment, offering profound insights into hybridization, bonding, and the nature of neighboring atoms.^{[4][6][7]}

This guide will systematically deconstruct the ¹³C NMR spectrum of **3-(2-Hydroxyethoxy)benzaldehyde**, providing a robust framework for its analysis.

Theoretical Framework and Spectral Prediction

Before acquiring an experimental spectrum, a theoretical prediction serves as a critical roadmap for spectral assignment. The structure of **3-(2-Hydroxyethoxy)benzaldehyde**, with its nine carbon atoms, is expected to show nine distinct signals in the ¹³C NMR spectrum, assuming a common deuterated solvent that does not induce accidental chemical equivalence.

Figure 1: Numbering scheme for 3-(2-Hydroxyethoxy)benzaldehyde.

The predicted chemical shifts are based on established ranges for different carbon types, considering the electronic effects of the substituents.[6][8][9]

- Aldehyde Group (-CHO): This is an electron-withdrawing group, which strongly deshields the carbonyl carbon (C7) and influences the aromatic ring.
- Hydroxyethoxy Group (-OCH₂CH₂OH): The ether oxygen is electron-donating through resonance, shielding the ortho and para positions (C2, C4, C6), but deshielding the directly attached carbon (C3) via its inductive effect.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-(2-Hydroxyethoxy)benzaldehyde

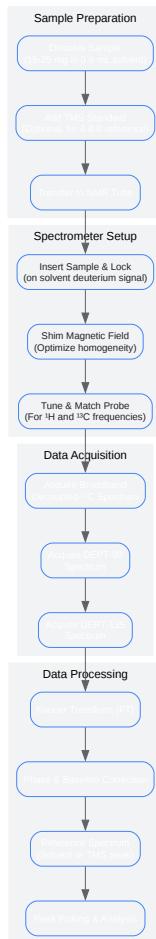
Carbon Atom	Carbon Type	Expected Chemical Shift (δ , ppm)	Justification
C7	Aldehyde (C=O)	190 - 195	<p>The carbonyl carbon is highly deshielded due to the double bond to oxygen and its sp^2 hybridization.</p> <p>This is a characteristic signal for aldehydes.</p> <p>[10]</p>
C3	Aromatic (C-O)	155 - 160	Aromatic carbon directly bonded to the electronegative ether oxygen is significantly deshielded.
C1	Aromatic (C-CHO)	136 - 140	Quaternary carbon attached to the electron-withdrawing aldehyde group is deshielded. [10]
C5	Aromatic (CH)	129 - 132	Aromatic methine carbon meta to the ether and meta to the aldehyde. Its chemical shift is similar to that of unsubstituted benzene.
C6	Aromatic (CH)	122 - 126	Aromatic methine carbon ortho to the aldehyde group (deshielding) but para to the electron-donating ether group (shielding). The net

			effect is moderate deshielding.
C4	Aromatic (CH)	120 - 124	Aromatic methine carbon para to the aldehyde and ortho to the ether. The shielding effect from the ether group is expected to be strong here.
C2	Aromatic (CH)	112 - 118	Aromatic methine carbon ortho to the electron-donating ether group, leading to significant shielding and an upfield shift.
C8	Aliphatic (O-CH ₂)	68 - 72	sp ³ carbon bonded to the phenoxy oxygen is deshielded by the electronegative atom. [6] [7]
C9	Aliphatic (CH ₂ -OH)	60 - 64	sp ³ carbon bonded to the hydroxyl oxygen is also deshielded, but typically less so than the carbon attached to the phenoxy group. [6] [7]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol provides a self-

validating system for obtaining reliable data.



[Click to download full resolution via product page](#)

Figure 2: Standard workflow for ^{13}C NMR and DEPT spectral acquisition.

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative, particularly if solubility is an issue, and it will prevent the exchange of the hydroxyl proton.
- Concentration: Weigh 15-25 mg of **3-(2-Hydroxyethoxy)benzaldehyde** and dissolve it in approximately 0.6 mL of the chosen deuterated solvent.
- Standard: For precise referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.0$ ppm).[10] However, referencing to the known solvent peak is

more common practice.[11][12][13]

- Transfer: Transfer the solution to a 5 mm NMR tube.

Spectrometer Configuration and Calibration

- Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[14][15]
- Tuning: Tune and match the NMR probe for both the ^1H and ^{13}C frequencies to ensure maximum signal transmission and sensitivity.[14][15]

Data Acquisition Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

Table 2: Recommended Acquisition Parameters for ^{13}C NMR

Parameter	Value	Rationale
Pulse Program	zgpg30 (Bruker)	Standard ^{13}C acquisition with proton decoupling and a 30° pulse angle for faster acquisition.
Spectral Width (SW)	~240 ppm (0-240 ppm)	Covers the entire expected range of chemical shifts for organic molecules. [5] [16] [17]
Acquisition Time (AQ)	1 - 2 seconds	Provides good digital resolution for sharp peaks. [14]
Relaxation Delay (D1)	2 seconds	A sufficient delay for most carbons to relax. For truly quantitative results, this should be increased to 5 times the T_1 of the slowest-relaxing carbon (often quaternary carbons). [14] [18]
Number of Scans (NS)	1024 - 4096	^{13}C has a low natural abundance (1.1%), requiring signal averaging to achieve an adequate signal-to-noise ratio. [2] [19]

Advanced Spectral Editing: DEPT for Structural Validation

While the broadband-decoupled ^{13}C spectrum provides the chemical shifts, it does not directly reveal the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that provides this crucial information, allowing for unambiguous assignment of CH, CH₂, and CH₃ groups.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) Quaternary carbons do not appear in DEPT spectra.[\[7\]](#)[\[22\]](#)

- DEPT-90: This experiment shows signals only for methine (CH) carbons.[\[7\]](#)[\[20\]](#)[\[21\]](#)

- DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[\[7\]](#)[\[20\]](#)[\[21\]](#)[\[23\]](#)

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively determine the type of each carbon.

Table 3: Expected DEPT Results for **3-(2-Hydroxyethoxy)benzaldehyde**

Carbon Atom	Carbon Type	DEPT-90 Signal	DEPT-135 Signal
C7	CH	Positive	Positive
C1	C (Quaternary)	None	None
C3	C (Quaternary)	None	None
C2	CH	Positive	Positive
C4	CH	Positive	Positive
C5	CH	Positive	Positive
C6	CH	Positive	Positive
C8	CH ₂	None	Negative
C9	CH ₂	None	Negative

Integrated Spectral Analysis and Conclusion

The final step is to correlate the data from all acquired spectra to produce a complete and validated assignment.

- Count Signals: The broadband-decoupled ¹³C spectrum should display nine distinct peaks, corresponding to the nine unique carbons.
- Identify Quaternary Carbons: The two signals present in the ¹³C spectrum but absent from both DEPT spectra are assigned to the quaternary carbons, C1 and C3. Based on the predicted chemical shifts, the downfield signal (~155-160 ppm) is C3 (attached to oxygen), and the other (~136-140 ppm) is C1.

- Identify CH_2 Carbons: The two negative signals in the DEPT-135 spectrum are assigned to the methylene carbons, C8 and C9. The more deshielded signal (~68-72 ppm) corresponds to C8, and the slightly more shielded signal (~60-64 ppm) corresponds to C9.
- Identify CH Carbons: The remaining five signals, which appear as positive peaks in both the DEPT-90 and DEPT-135 spectra, are assigned to the five methine carbons: C2, C4, C5, C6, and the aldehyde C7.
- Assign CH Carbons: The most downfield of these (190-195 ppm) is unequivocally the aldehyde carbon, C7. The remaining four aromatic CH carbons (C2, C4, C5, C6) can be assigned based on their predicted chemical shifts as outlined in Table 1. For definitive assignment of closely spaced aromatic signals, more advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required.[3][24]

By following this systematic approach—from theoretical prediction to advanced experimental validation—researchers can confidently elucidate and verify the carbon framework of **3-(2-Hydroxyethoxy)benzaldehyde**, ensuring the structural integrity of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectroscopy ^{13}C NMR and ^1H NMR - Mesbah Energy [irisotope.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. fiveable.me [fiveable.me]
- 5. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]

- 7. [fiveable.me](#) [fiveable.me]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [youtube.com](#) [youtube.com]
- 10. [C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes](#) [docbrown.info]
- 11. [chem.libretexts.org](#) [chem.libretexts.org]
- 12. [ccc.chem.pitt.edu](#) [ccc.chem.pitt.edu]
- 13. [epfl.ch](#) [epfl.ch]
- 14. [benchchem.com](#) [benchchem.com]
- 15. [chem.uiowa.edu](#) [chem.uiowa.edu]
- 16. [13C Applications](#) [ch.ic.ac.uk]
- 17. [epfl.ch](#) [epfl.ch]
- 18. [sc.edu](#) [sc.edu]
- 19. [studylib.net](#) [studylib.net]
- 20. [chem.libretexts.org](#) [chem.libretexts.org]
- 21. [13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax](#) [openstax.org]
- 22. [DEPT: A tool for 13C peak assignments — Nanalysis](#) [nanalysis.com]
- 23. [chem.libretexts.org](#) [chem.libretexts.org]
- 24. [Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL](#) [jeol.com]
- To cite this document: BenchChem. [13C NMR of 3-(2-Hydroxyethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1310254#13c-nmr-of-3-2-hydroxyethoxy-benzaldehyde\]](https://www.benchchem.com/product/b1310254#13c-nmr-of-3-2-hydroxyethoxy-benzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com